Cas no 2097933-48-5 (2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline)

2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to a pyrrolidinyloxy moiety via a sulfonyl bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the methoxybenzenesulfonyl group enhances solubility and stability, while the quinoxaline scaffold offers potential for diverse pharmacological interactions. Its well-defined molecular architecture allows for precise modifications, facilitating the development of targeted bioactive molecules. This compound is particularly useful in the synthesis of kinase inhibitors and other therapeutic agents, owing to its ability to modulate protein-ligand interactions effectively.
2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline structure
2097933-48-5 structure
Product Name:2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
CAS No:2097933-48-5
MF:C19H19N3O4S
MW:385.436863183975
CID:6116802
PubChem ID:126850670
Update Time:2025-06-25

2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline Chemical and Physical Properties

Names and Identifiers

    • F6476-4539
    • 2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
    • 2-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline
    • AKOS032465307
    • 2097933-48-5
    • 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
    • Inchi: 1S/C19H19N3O4S/c1-25-17-8-4-5-9-18(17)27(23,24)22-11-10-14(13-22)26-19-12-20-15-6-2-3-7-16(15)21-19/h2-9,12,14H,10-11,13H2,1H3
    • InChI Key: BJCYHJOKCOQVJY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1OC)(N1CCC(C1)OC1C=NC2C=CC=CC=2N=1)(=O)=O

Computed Properties

  • Exact Mass: 385.10962727g/mol
  • Monoisotopic Mass: 385.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 90Ų

2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6476-4539-2μmol
2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2097933-48-5 90%+
2μl
$57.0 2023-05-12
Life Chemicals
F6476-4539-5μmol
2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2097933-48-5 90%+
5μl
$63.0 2023-05-12
Life Chemicals
F6476-4539-10μmol
2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2097933-48-5 90%+
10μl
$69.0 2023-05-12
Life Chemicals
F6476-4539-20μmol
2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2097933-48-5 90%+
20μl
$79.0 2023-05-12
Life Chemicals
F6476-4539-1mg
2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2097933-48-5 90%+
1mg
$54.0 2023-05-12
Life Chemicals
F6476-4539-2mg
2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2097933-48-5 90%+
2mg
$59.0 2023-05-12
Life Chemicals
F6476-4539-3mg
2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2097933-48-5 90%+
3mg
$63.0 2023-05-12
Life Chemicals
F6476-4539-4mg
2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2097933-48-5 90%+
4mg
$66.0 2023-05-12
Life Chemicals
F6476-4539-5mg
2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2097933-48-5 90%+
5mg
$69.0 2023-05-12
Life Chemicals
F6476-4539-10mg
2-{[1-(2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
2097933-48-5 90%+
10mg
$79.0 2023-05-12

Additional information on 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Comprehensive Overview of 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS No. 2097933-48-5)

In the realm of pharmaceutical and chemical research, 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS No. 2097933-48-5) has emerged as a compound of significant interest. This molecule, characterized by its unique quinoxaline core and methoxybenzenesulfonyl moiety, is being studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications that could enhance its bioactivity or physicochemical properties.

The compound's pyrrolidin-3-yloxy linker plays a crucial role in its molecular interactions, making it a candidate for targeting specific biological pathways. Recent studies have explored its potential as a kinase inhibitor, a hot topic in oncology and neurodegenerative disease research. With the growing demand for small molecule therapeutics, 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is gaining traction in academic and industrial labs alike.

One of the most searched questions in the field is: "What are the synthetic routes for 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline?" The synthesis typically involves multi-step organic reactions, including sulfonylation and etherification, with careful optimization to achieve high yields. The compound's CAS number 2097933-48-5 is often used as a unique identifier in patent literature and chemical databases, underscoring its commercial and scientific relevance.

Another trending topic is the compound's potential in central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier (BBB) due to its balanced lipophilicity and molecular weight makes it a promising scaffold for neuroactive agents. Researchers are also investigating its structure-activity relationship (SAR) to design derivatives with improved selectivity and potency.

From a technical standpoint, 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline exhibits notable stability under standard laboratory conditions, which is critical for high-throughput screening (HTS) campaigns. Its UV absorption profile and solubility in common organic solvents facilitate analytical characterization and formulation studies. These properties align with the pharmaceutical industry's focus on drug-like molecules that meet Lipinski's rule of five.

Environmental and green chemistry considerations are also shaping research around this compound. Scientists are exploring catalytic methods to synthesize it with minimal waste, responding to the global push for sustainable chemistry. This aligns with frequent search queries like "eco-friendly synthesis of sulfonamide derivatives" or "green approaches to heterocyclic compounds."

In material science, the quinoxaline unit in this molecule offers intriguing possibilities for organic electronics. Its conjugated system and potential for π-stacking interactions make it a candidate for organic light-emitting diodes (OLEDs) or photovoltaic materials. This multidisciplinary appeal contributes to the compound's growing prominence in both peer-reviewed literature and patent filings.

Quality control and analytical method development for 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline are other areas of active investigation. Techniques like HPLC, LC-MS, and NMR spectroscopy are routinely employed to ensure purity and batch consistency—a critical aspect for regulatory compliance in pharmaceutical applications.

As the scientific community continues to explore this compound's potential, its CAS No. 2097933-48-5 serves as an anchor for data integrity across research platforms. The convergence of its structural features, bioactivity potential, and material properties positions it as a compelling subject for future breakthroughs in chemistry and life sciences.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd